molecular formula C7H7N3OS B13849214 6-Methoxythiazolo[5,4-b]pyridin-2-amine

6-Methoxythiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13849214
M. Wt: 181.22 g/mol
InChI Key: DEMIFEKFXLNBBA-UHFFFAOYSA-N
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Description

6-Methoxythiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that has garnered significant interest in recent years due to its diverse pharmacological properties. This compound belongs to the thiazolo[5,4-b]pyridine family, which is known for its broad spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxythiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for its potential use in treating inflammatory diseases and cancer.

    Industry: The compound’s herbicidal properties make it useful in agricultural applications.

Mechanism of Action

The mechanism of action of 6-Methoxythiazolo[5,4-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.

    Pyrano[2,3-d]thiazoles: These compounds also contain a thiazole ring fused to another heterocycle, exhibiting diverse pharmacological properties.

Uniqueness: 6-Methoxythiazolo[5,4-b]pyridin-2-amine stands out due to its methoxy group, which enhances its solubility and bioavailability. This unique feature contributes to its potent biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

6-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C7H7N3OS/c1-11-4-2-5-6(9-3-4)12-7(8)10-5/h2-3H,1H3,(H2,8,10)

InChI Key

DEMIFEKFXLNBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(N=C1)SC(=N2)N

Origin of Product

United States

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